Amylin (20-29) (human)

説明

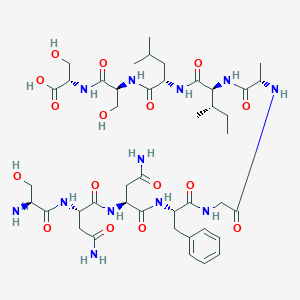

Structure

2D Structure

特性

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H68N12O16/c1-6-21(4)34(42(69)52-25(12-20(2)3)38(65)53-29(18-57)41(68)54-30(19-58)43(70)71)55-35(62)22(5)48-33(61)16-47-37(64)26(13-23-10-8-7-9-11-23)50-40(67)28(15-32(46)60)51-39(66)27(14-31(45)59)49-36(63)24(44)17-56/h7-11,20-22,24-30,34,56-58H,6,12-19,44H2,1-5H3,(H2,45,59)(H2,46,60)(H,47,64)(H,48,61)(H,49,63)(H,50,67)(H,51,66)(H,52,69)(H,53,65)(H,54,68)(H,55,62)(H,70,71)/t21-,22-,24-,25-,26-,27-,28-,29-,30-,34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMSCIVKVSZSEHU-ITYUDAQQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CO)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H68N12O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60402480 | |

| Record name | AC1N9ZV8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1009.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118068-30-7 | |

| Record name | AC1N9ZV8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Human Amylin (20-29)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Human Amylin, also known as Islet Amyloid Polypeptide (IAPP), is a 37-amino acid peptide hormone co-secreted with insulin (B600854) by pancreatic β-cells. The fragment spanning residues 20-29, with the sequence SNNFGAILSS, is widely recognized as the core amyloidogenic region of the full-length peptide.[1][2][3][4] This technical guide delineates the mechanism of action of the human Amylin (20-29) fragment, focusing on its pivotal role in amyloid fibril formation and subsequent cytotoxicity. The primary mechanism is not classical receptor-mediated signaling but rather a pathogenic cascade of aggregation and membrane disruption.

Core Mechanism of Action: Amyloid Aggregation and Cytotoxicity

The predominant and most extensively studied mechanism of action of Amylin (20-29) is its intrinsic propensity to self-assemble into β-sheet-rich amyloid fibrils.[2][3] This process is central to the β-cell cytotoxicity observed in type 2 diabetes. The fragment itself is sufficient to initiate and propagate amyloid formation.[4]

The Amyloid Cascade of Amylin (20-29)

The aggregation of Amylin (20-29) follows a nucleation-dependent polymerization pathway, which can be characterized by a lag phase, an exponential growth phase, and a plateau phase.

-

Monomeric State: In solution, the peptide exists as a soluble monomer, likely in a random coil conformation.

-

Oligomerization (Lag Phase): Monomers slowly associate to form soluble, metastable oligomeric intermediates. These oligomers are considered to be the most toxic species.[2] During this phase, a transient parallel β-sheet structure forms, which is a critical intermediate on the pathway to fibril formation.[1]

-

Fibril Formation (Growth Phase): The oligomeric nuclei act as templates for the rapid recruitment of further monomers, leading to the elongation of protofibrils. These protofibrils then associate to form mature, insoluble amyloid fibrils.

-

Mature Fibrils (Plateau Phase): A stable state is reached where the majority of the peptide is incorporated into large fibrillar aggregates.

Cytotoxicity via Membrane Disruption

The primary cytotoxic effect of Amylin (20-29) aggregates is the physical disruption of cellular membranes, leading to loss of ionic homeostasis and eventual cell death.[1][2][5] Several models for this membrane damage have been proposed:

-

Pore Formation: Oligomers may insert into the lipid bilayer and form pore-like structures, leading to uncontrolled ion influx and leakage of cellular contents.[6]

-

Carpet Model (Detergent-like Mechanism): Peptides accumulate on the membrane surface, disrupting the lipid packing and leading to membrane thinning and micellization.[6][7]

-

Lipid Extraction: The growing amyloid fibrils can extract lipid molecules from the bilayer, leading to a loss of membrane integrity.[8]

Solid-state NMR spectroscopy has demonstrated that the human Amylin (20-29) fragment can induce membrane fragmentation.[1] This interaction is thought to be initiated by electrostatic forces between the peptide and the negatively charged components of the cell membrane.[7]

Receptor Interactions and Signaling

Current scientific literature does not support a direct role for the Amylin (20-29) fragment in activating the canonical amylin receptors, which are heterodimers of the calcitonin receptor and receptor activity-modifying proteins (RAMPs).[9] The signaling functions attributed to amylin, such as regulation of glucose homeostasis and satiety, are mediated by the full-length peptide.[10] The (20-29) fragment is primarily viewed as a pathogenic entity driving amyloid formation rather than a signaling molecule.

Quantitative Data Summary

There is a notable absence of quantitative data such as binding affinities (Kd) or potency (EC50/IC50) for Amylin (20-29) in the context of receptor-mediated signaling. This is consistent with its primary mechanism being aggregation-driven cytotoxicity. The available quantitative data primarily relates to the kinetics of its aggregation or the effects of inhibitors on this process.

| Parameter | Description | Value/Observation | Reference(s) |

| Aggregation Propensity | The inherent tendency to form amyloid fibrils. | High; considered the core amyloidogenic region of human amylin. | [2][3][4] |

| Toxicity | The ability to induce cell death. | Cytotoxic to pancreatic β-cells, primarily through membrane disruption. | [2][5] |

| Receptor Binding | Affinity for amylin or calcitonin receptors. | Not reported; presumed to be negligible in a signaling context. | N/A |

Experimental Protocols

Thioflavin T (ThT) Fluorescence Assay for Aggregation Monitoring

This is the most common method to monitor the kinetics of amyloid fibril formation in vitro.[11]

-

Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils.

-

Reagents:

-

Amylin (20-29) peptide, pre-treated to ensure a monomeric starting state (e.g., dissolved in HFIP and lyophilized).[12]

-

Thioflavin T (ThT) stock solution.

-

Assay buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.4).[11]

-

-

Procedure:

-

Prepare a solution of Amylin (20-29) at the desired concentration (e.g., 40 µM) in the assay buffer containing ThT (e.g., 20 µM).[11]

-

Dispense the mixture into a 96-well black, clear-bottom plate.[11]

-

Incubate the plate at a constant temperature (e.g., 25°C or 37°C) with intermittent shaking in a plate reader.[11]

-

Measure the fluorescence intensity at regular intervals (e.g., every 10-30 minutes) with excitation at ~440 nm and emission at ~480-510 nm.[13][14]

-

-

Data Analysis: Plot fluorescence intensity versus time to obtain a sigmoidal curve representing the lag, growth, and plateau phases of fibril formation.

Atomic Force Microscopy (AFM) for Fibril Morphology

AFM is used to visualize the morphology of amyloid aggregates at the nanoscale.[15][16]

-

Principle: A sharp tip on a cantilever scans the surface of a sample, providing a high-resolution topographical image.

-

Procedure:

-

Incubate Amylin (20-29) under conditions that promote fibril formation (as in the ThT assay).

-

At desired time points, deposit a small aliquot of the peptide solution onto a freshly cleaved mica surface.[17]

-

Allow the sample to adsorb for a few minutes.[17]

-

Gently wash the surface with ultrapure water to remove unbound peptide and buffer salts.[17]

-

Dry the sample thoroughly (e.g., with a stream of nitrogen or overnight in a dust-free environment).[17]

-

Image the surface using an AFM in tapping mode.[17]

-

-

Data Analysis: Analyze the images to determine the morphology, height, and length of oligomers, protofibrils, and mature fibrils.[15]

Cytotoxicity Assays

These assays measure the effect of Amylin (20-29) on cell viability.

-

Principle: Colorimetric or fluorometric assays that measure metabolic activity or membrane integrity as an indicator of cell viability.

-

Common Assays:

-

MTT Assay: Measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by metabolically active cells.[13]

-

CCK-8 Assay: A more sensitive assay using a water-soluble tetrazolium salt.[11]

-

-

Procedure (General):

-

Seed cells (e.g., pancreatic β-cell lines like RIN-m5F or INS-1) in a 96-well plate and allow them to adhere overnight.[11][18]

-

Prepare solutions of Amylin (20-29) at various concentrations in cell culture medium. The peptide may be pre-aggregated for a specific time to test the toxicity of different species.

-

Replace the cell culture medium with the peptide-containing medium.

-

Incubate for a specified period (e.g., 24-48 hours).[11][18]

-

Add the assay reagent (e.g., MTT or CCK-8) and incubate according to the manufacturer's protocol.[11][13]

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

-

Data Analysis: Calculate cell viability as a percentage relative to untreated control cells.

Conclusion

The mechanism of action of human Amylin (20-29) is fundamentally linked to its identity as the amyloidogenic core of the full-length hormone. Its primary action is a pathogenic process of self-aggregation into toxic oligomers and amyloid fibrils. These aggregates then interact with and disrupt cellular membranes, leading to cytotoxicity. This fragment does not appear to possess a physiological signaling role through traditional receptor interactions. Understanding this mechanism is critical for the development of therapeutic strategies aimed at inhibiting amylin aggregation to preserve pancreatic β-cell mass and function in type 2 diabetes.

References

- 1. Membrane Fragmentation by an Amyloidogenic Fragment of Human Islet Amyloid Polypeptide Detected by Solid-State NMR Spectroscopy of Membrane Nanotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role and Cytotoxicity of Amylin and Protection of Pancreatic Islet β-Cells from Amylin Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. "Amylin Structure, Aggregation, and Pancreatic β Cell Toxicity" by Sharadrao Patil [digitalcommons.lib.uconn.edu]

- 6. pnas.org [pnas.org]

- 7. mdpi.com [mdpi.com]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. Amylin structure–function relationships and receptor pharmacology: implications for amylin mimetic drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Importance of Understanding Amylin Signaling Mechanisms for Therapeutic Development in the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Exploring the central region of amylin and its analogs aggregation: the influence of metal ions and residue substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Inhibition of human amylin aggregation by Flavonoid Chrysin: An in-silico and in-vitro approach [medsci.org]

- 14. protocols.io [protocols.io]

- 15. Frontiers | Exploring the central region of amylin and its analogs aggregation: the influence of metal ions and residue substitutions [frontiersin.org]

- 16. benthamscience.com [benthamscience.com]

- 17. Toward determining amyloid fibril structures using experimental constraints from Raman spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. escholarship.org [escholarship.org]

An In-depth Technical Guide to the Aggregation Pathway of Amylin (20-29) (human)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core aggregation pathway of the human amylin fragment (20-29), a key player in the development of type 2 diabetes. This document details the molecular mechanisms, summarizes key quantitative data, provides detailed experimental protocols for studying aggregation, and visualizes the critical pathways and workflows.

The Core Aggregation Pathway of Amylin (20-29)

The 37-residue human islet amyloid polypeptide (hIAPP or amylin) is a hormone co-secreted with insulin (B600854) by pancreatic β-cells.[1][2] Its aggregation into amyloid fibrils is a pathological hallmark of type 2 diabetes, contributing to β-cell dysfunction and death.[1][3] The sequence spanning residues 20-29 (SNNFGAILSS) has been identified as the primary amyloidogenic core of hIAPP, driving the aggregation process.[1][2][4] This region is highly prone to self-assembly, forming the characteristic cross-β sheet structure of amyloid fibrils.[5]

The aggregation of amylin (20-29) is a nucleation-dependent process that begins with soluble monomers transitioning into oligomeric intermediates.[6][7] These oligomers are transient and can adopt a parallel β-sheet structure, particularly in the FGAIL segment (residues 23-27).[4][6] The formation of these oligomeric intermediates represents a significant energy barrier and is the rate-limiting step in fibril formation, accounting for the characteristic lag phase observed in aggregation kinetics.[6][8]

Once a stable nucleus is formed, it acts as a template for the rapid addition of monomers, leading to the elongation of protofilaments.[6] These protofilaments can then associate to form mature amyloid fibrils.[5] The amylin (20-29) fragment can assemble into polymorphic fibrils, exhibiting both parallel and antiparallel β-sheet arrangements within the protofilament layers.[5][9] The interface of these β-sheets is often stabilized by hydrophobic interactions between residues such as F23, A25, and L27, forming a "hydrophobic zipper".[5]

The S20G mutation, a naturally occurring variant associated with a higher risk of early-onset type 2 diabetes, has been shown to accelerate the aggregation of amylin.[10][11][12] This is attributed to an increase in the hydrophobicity of the amyloidogenic core, which enhances the rate of fibril formation.[10]

Below is a diagram illustrating the key steps in the amylin (20-29) aggregation pathway.

Quantitative Data on Amylin (20-29) Aggregation

The following tables summarize key quantitative data from studies on amylin (20-29) aggregation, providing a comparative overview of fibril morphology and aggregation kinetics.

Table 1: Morphological Characteristics of Amylin (20-29) Fibrils

| Parameter | Value | Method | Reference |

| Fibril Width (Wild-Type) | 6 - 8 nm | AFM | [13] |

| Fibril Width (Wild-Type) | <20 nm | Cryo-EM | [4] |

| Fibril Crossover Length (Wild-Type) | ~25 nm | Cryo-EM | [4] |

| Fibril Width (S20G Variant) | 43 ± 5 nm | EM | [14] |

| Protofibril Width (18 hours) | ~27 nm and ~34 nm | AFM | [15] |

| Protofibril Width (48 hours) | ~50 nm | AFM | [15] |

Table 2: Kinetic Parameters of Amylin (20-29) Aggregation

| Condition | Parameter | Value | Method | Reference |

| Wild-Type | Lag Phase | ~1.5 hours | ThT Assay | [16] |

| Wild-Type | Elongation Time | ~1 hour | ThT Assay | [16] |

| S20G Mutant vs. Wild-Type | Aggregation Rate | ~3-fold higher | ThT Assay | [10][11] |

| S20G Mutant vs. Wild-Type | Amyloid Formation | ~2-fold more | ThT Assay | [10][11] |

| Fibril Growth Rate | Elongation Rate | 1.1 nm/minute | AFM | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study amylin (20-29) aggregation.

Thioflavin T (ThT) Fluorescence Assay

This assay is widely used to monitor the kinetics of amyloid fibril formation in real-time.

Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the cross-β sheet structure of amyloid fibrils.[17][18]

Protocol:

-

Preparation of ThT Stock Solution: Prepare a 1 mM stock solution of ThT in distilled water and filter it through a 0.22 µm syringe filter. Store the stock solution in the dark at 4°C.[17][19]

-

Preparation of Reaction Mixture: In a 96-well black, clear-bottom plate, mix the amylin (20-29) peptide solution (typically at a final concentration of 10-50 µM) with ThT (final concentration of 10-25 µM) in an appropriate buffer (e.g., phosphate (B84403) buffered saline, pH 7.4).[19][20]

-

Incubation and Measurement: Incubate the plate at 37°C with intermittent shaking in a microplate reader.[20]

-

Data Acquisition: Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) with excitation at ~440-450 nm and emission at ~480-490 nm.[17][20]

-

Data Analysis: Plot the fluorescence intensity against time to obtain a sigmoidal aggregation curve. The lag time, elongation rate, and final fluorescence intensity can be determined from this curve.

Transmission Electron Microscopy (TEM)

TEM is used to visualize the morphology of amyloid fibrils.

Principle: An electron beam is transmitted through an ultrathin specimen, interacting with the specimen as it passes through. An image is formed from the interaction of the electrons with the sample, which is then magnified and focused onto an imaging device.

Protocol:

-

Sample Preparation: Place a 3-5 µL aliquot of the aggregated peptide solution onto a carbon-coated copper grid for 1-3 minutes.[2][21]

-

Washing: Wick away the excess sample with filter paper and wash the grid with a drop of distilled water.

-

Negative Staining: Apply a drop of 2% (w/v) uranyl acetate (B1210297) solution to the grid for 1 minute for negative staining.[21]

-

Drying: Remove the excess stain with filter paper and allow the grid to air dry completely.

-

Imaging: Examine the grid using a transmission electron microscope operating at an accelerating voltage of 80-120 kV.[2][21]

Atomic Force Microscopy (AFM)

AFM provides high-resolution images of the surface topography of amyloid fibrils.

Principle: A sharp tip at the end of a cantilever scans the surface of the sample. The deflection of the cantilever due to forces between the tip and the sample is measured to create a three-dimensional image of the surface.

Protocol:

-

Sample Deposition: Deposit a small volume (e.g., 10 µL) of the fibril solution onto a freshly cleaved mica surface.[11]

-

Incubation: Allow the sample to adsorb to the surface for a few minutes.

-

Washing and Drying: Gently rinse the surface with deionized water to remove unadsorbed material and then dry the sample under a gentle stream of nitrogen gas.[3]

-

Imaging: Image the sample in tapping mode using a silicon cantilever with an appropriate spring constant and resonant frequency.[22]

-

Image Analysis: Analyze the images to determine the height, width, and morphology of the fibrils.[11]

The following diagram illustrates a general experimental workflow for studying amylin aggregation.

Advanced Structural Biology Techniques

For atomic-level structural information, more advanced techniques are employed.

-

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy: This technique provides detailed information about the secondary structure and intermolecular contacts within amyloid fibrils.[1][5][6]

-

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM allows for the high-resolution three-dimensional reconstruction of fibril structures from images of vitrified samples.[23][24]

-

X-ray Fiber Diffraction: This method provides information about the repeating structural motifs within the amyloid fibril, such as the cross-β spine.[8][25]

-

Raman Spectroscopy: This technique can be used to probe the secondary structure of peptides in solution and in the aggregated state by analyzing the amide I and amide III vibrational bands.[7][26]

Conclusion

The aggregation of the amylin (20-29) fragment is a critical event in the pathogenesis of type 2 diabetes. Understanding the intricate details of its aggregation pathway, from monomer to mature fibril, is essential for the development of therapeutic strategies aimed at inhibiting this process. The combination of kinetic assays and high-resolution structural biology techniques provides a powerful toolkit for researchers in this field. This guide serves as a foundational resource for professionals dedicated to unraveling the complexities of amyloid diseases and designing novel interventions.

References

- 1. Solid-State NMR Studies of Amyloid Materials: A Protocol to Define an Atomic Model of Aβ(1-42) in Amyloid Fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Transmission electron microscopy [bio-protocol.org]

- 3. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

- 4. Fibril structures of diabetes-related amylin variants reveal a basis for surface-templated assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Preparation of Amyloid Fibrils for Magic-Angle Spinning Solid-State NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]

- 7. Structural Analysis of Unfolded Peptides by Raman Spectroscopy | Springer Nature Experiments [experiments.springernature.com]

- 8. X-Ray Fibre Diffraction Studies of Amyloid Fibrils | Springer Nature Experiments [experiments.springernature.com]

- 9. High-resolution Cryo-EM Structure Determination of a-Synuclein—A Prototypical Amyloid Fibril [en.bio-protocol.org]

- 10. S20G Mutant Amylin Exhibits Increased in Vitro Amyloidogenicity and Increased Intracellular Cytotoxicity Compared to Wild-Type Amylin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characterization of Amyloid Fibril Networks by Atomic Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. royalsocietypublishing.org [royalsocietypublishing.org]

- 13. files.core.ac.uk [files.core.ac.uk]

- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 15. researchgate.net [researchgate.net]

- 16. pnas.org [pnas.org]

- 17. Thioflavin T spectroscopic assay [assay-protocol.com]

- 18. tandfonline.com [tandfonline.com]

- 19. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]

- 20. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]

- 21. Transmission electron microscopy assay [assay-protocol.com]

- 22. Characterization of Amyloid Fibril Networks by Atomic Force Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. High-resolution Cryo-EM Structure Determination of a-Synuclein—A Prototypical Amyloid Fibril [bio-protocol.org]

- 24. High-resolution Cryo-EM Structure Determination of a-Synuclein-A Prototypical Amyloid Fibril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. X-ray fibre diffraction studies of amyloid fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Raman – Proteins, Structure and Methods [bio-structure.com]

The Role of Amylin (20-29) in Type 2 Diabetes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amylin, or Islet Amyloid Polypeptide (IAPP), is a 37-amino acid peptide hormone co-secreted with insulin (B600854) by pancreatic β-cells. In type 2 diabetes (T2D), human amylin misfolds and aggregates into amyloid fibrils, forming deposits in the islets of Langerhans. This process is strongly associated with β-cell dysfunction and death, contributing to the progressive nature of the disease. A critical region within the amylin sequence, spanning residues 20-29 (SNNFGAILSS), has been identified as the primary amyloidogenic core responsible for its aggregation and subsequent cytotoxicity. This technical guide provides an in-depth analysis of the role of the human amylin (20-29) fragment in the pathophysiology of T2D, focusing on its mechanisms of action, experimental characterization, and therapeutic implications.

The Pivotal Role of the Amylin (20-29) Fragment

The amino acid sequence of the 20-29 region of human amylin is highly prone to forming β-sheet structures, which is the hallmark of amyloid fibrils.[1] This intrinsic property drives the aggregation process, initiating the formation of toxic oligomers and protofibrils that ultimately mature into insoluble amyloid plaques.[2] In contrast, rodent amylin, which differs in this critical 20-29 region, is non-amyloidogenic and does not cause β-cell toxicity.[3] This key difference underscores the central role of the 20-29 fragment in the pathogenesis of T2D.

The toxicity of amylin (20-29) and its aggregates is multifaceted, primarily targeting the pancreatic β-cells that produce it. The proposed mechanisms of cytotoxicity include:

-

Membrane Disruption: The amylin (20-29) fragment and its early-stage oligomers can directly interact with and disrupt the integrity of β-cell membranes.[4] This leads to increased membrane permeability, unregulated ion influx, and ultimately, cell lysis.

-

Endoplasmic Reticulum (ER) Stress: The accumulation of misfolded amylin aggregates within the ER disrupts its normal function, leading to ER stress. This triggers the unfolded protein response (UPR), which, if prolonged, activates apoptotic pathways.[5]

-

Mitochondrial Dysfunction: Amylin oligomers can translocate to mitochondria, impairing their function and leading to the release of pro-apoptotic factors like cytochrome c.[5]

-

Induction of Apoptosis: The culmination of membrane disruption, ER stress, and mitochondrial dysfunction is the activation of apoptotic signaling cascades, leading to programmed β-cell death.[4][6][7][8][9]

Quantitative Analysis of Amylin Aggregation and Cytotoxicity

While direct quantitative data for the isolated human amylin (20-29) fragment is limited in the literature, extensive research on the full-length human amylin provides critical insights into the behavior of its amyloidogenic core. The following tables summarize key quantitative parameters related to the aggregation and cytotoxicity of full-length human amylin. It is important to note that the aggregation and toxic properties of the full-length protein are primarily driven by the 20-29 region.

| Parameter | Value | Conditions | Reference |

| Aggregation Kinetics | |||

| Lag Time (Full-Length hIAPP) | ~6.1 ± 0.4 hours | 25 µM IAPP, ThT assay | [10] |

| Inhibition of Aggregation | |||

| IC50 (Compound 18) | 3.04 µM | ThT assay, inhibition of full-length amylin aggregation | [11] |

| IC50 (Compound 22) | 2.71 µM | ThT assay, inhibition of full-length amylin aggregation | [11] |

| IC50 (Arg-1 inhibitor) | ~1 µM | Inhibition of WT-amylin fibril elongation rates | [12] |

Table 1: Quantitative Data on Full-Length Human Amylin Aggregation.

| Parameter | Value | Cell Line/Conditions | Reference |

| Cytotoxicity | |||

| Cell Viability Reduction (30 µM h-amylin) | to 52% after 24h | Rat INS-1/832-13 β-cells, Alamar blue assay | [3] |

| Inhibition of Cytotoxicity | |||

| IC50 (Arg-1 inhibitor) | ~47 ± 17 µM | MIN6 mouse pancreatic β-cells, challenged with 80 µM WT-amylin | [12] |

| Cell Viability (with Compound 22) | ~93% | INS-1E cells incubated with amylin aggregates and inhibitor | [11] |

Table 2: Quantitative Data on Full-Length Human Amylin Cytotoxicity.

Experimental Protocols

Thioflavin T (ThT) Assay for Amylin Aggregation

This assay is widely used to monitor the kinetics of amyloid fibril formation in real-time. Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of human amylin or amylin (20-29) fragment in a suitable solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) to ensure a monomeric state.

-

Prepare a stock solution of Thioflavin T (e.g., 1 mM in water).

-

Prepare the assay buffer (e.g., phosphate-buffered saline, pH 7.4).

-

-

Assay Setup:

-

In a 96-well black plate with a clear bottom, add the amylin solution to the desired final concentration (e.g., 10-50 µM).

-

Add Thioflavin T to a final concentration of 10-20 µM.

-

If testing inhibitors, add the compound at various concentrations.

-

-

Data Acquisition:

-

Incubate the plate in a fluorescence plate reader at 37°C with intermittent shaking.

-

Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) with excitation at ~440 nm and emission at ~480-490 nm.

-

-

Data Analysis:

-

Plot the fluorescence intensity against time to obtain a sigmoidal aggregation curve.

-

From this curve, determine the lag time (the time before rapid aggregation begins) and the maximum fluorescence intensity.

-

Workflow for the Thioflavin T (ThT) assay to monitor amylin aggregation.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Methodology:

-

Cell Culture:

-

Culture pancreatic β-cells (e.g., INS-1E, MIN6) in appropriate culture medium in a 96-well plate until they reach the desired confluency.

-

-

Treatment:

-

Prepare solutions of amylin (20-29) or full-length amylin at various concentrations.

-

Remove the culture medium from the cells and add the amylin-containing medium.

-

Incubate the cells for a specified period (e.g., 24-48 hours).

-

-

MTT Addition:

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

-

Solubilization and Measurement:

-

Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of ~570 nm.

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the control (untreated) cells.

-

Workflow for the MTT cell viability assay.

Signaling Pathways of Amylin (20-29)-Induced β-Cell Apoptosis

The aggregation of amylin (20-29) initiates a cascade of intracellular events that converge on apoptotic pathways. The following diagram illustrates the key signaling pathways involved.

References

- 1. commons.emich.edu [commons.emich.edu]

- 2. researchgate.net [researchgate.net]

- 3. Amyloidogenicity, Cytotoxicity and Receptor Activity of Bovine Amylin; Implications for Xenobiotic Transplantation and the Design of Non-toxic Amylin Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Role and Cytotoxicity of Amylin and Protection of Pancreatic Islet β-Cells from Amylin Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. OXIDATIVE STRESS IS INDUCED BY ISLET AMYLOID FORMATION AND TIME-DEPENDENTLY MEDIATES AMYLOID-INDUCED BETA CELL APOPTOSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. diabetesjournals.org [diabetesjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. Pancreatic islet amyloidosis, β-cell apoptosis, and α-cell proliferation are determinants of islet remodeling in type-2 diabetic baboons - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Single-molecular hetero-amyloidosis of human islet amyloid polypeptide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Charge-Based Inhibitors of Amylin Fibrillization and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Amyloid Fibril Formation of Human Amylin (20-29)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human amylin, also known as Islet Amyloid Polypeptide (IAPP), is a 37-amino acid hormone co-secreted with insulin (B600854) by the pancreatic β-cells.[1][2] It plays a physiological role in glucose homeostasis by regulating gastric emptying and suppressing glucagon (B607659) secretion.[3] However, the misfolding and aggregation of human amylin into insoluble amyloid fibrils is a pathological hallmark of type 2 diabetes (T2D), observed in the pancreatic islets of over 90% of patients.[4][5] These amyloid deposits are associated with β-cell dysfunction and death, contributing to the progression of the disease.[5]

Extensive research has identified a specific segment within the full-length peptide, residues 20-29, as the primary amyloidogenic core responsible for its propensity to aggregate.[4][6][7][8][9][10][11] This fragment, with the sequence Ser-Asn-Asn-Phe-Gly-Ala-Ile-Leu-Ser-Ser (SNNFGAILSS), readily forms amyloid-like fibrils in vitro and serves as a critical model system for understanding the fundamental mechanisms of amylin aggregation and for developing therapeutic inhibitors.[6][10] This guide provides a comprehensive technical overview of the fibril formation process of the human amylin (20-29) fragment, detailing its molecular mechanism, structural properties, and the key experimental methodologies used for its characterization.

The Amyloidogenic Core: Mechanism of Fibril Formation

The aggregation of amylin (20-29) follows a nucleation-dependent polymerization pathway, a process common to many amyloidogenic proteins.[12] This process begins with soluble, natively unstructured monomers that undergo conformational changes and self-associate to form soluble oligomeric intermediates.[12][13] These oligomers are considered by many to be the most cytotoxic species in amyloid-related diseases.[1][5] The oligomers act as nuclei for the subsequent rapid elongation phase, where they recruit more monomers to form larger, insoluble protofibrils. These protofibrils then associate laterally to form the mature, ribbon-like amyloid fibrils characteristic of this peptide fragment.[14]

Caption: Nucleation-dependent amyloid formation pathway of human amylin (20-29).

Structural Characteristics and Polymorphism

Amylin (20-29) fibrils exhibit significant structural polymorphism, meaning they can adopt multiple, distinct, yet stable, fibrillar structures from the same peptide sequence.[15][16][17] This diversity is a critical consideration in the study of amyloid pathology and inhibitor design. The fundamental structure of all amyloid fibrils is the cross-β sheet, where β-strands run perpendicular to the fibril axis, stabilized by hydrogen bonds running parallel to it.[12]

Studies using solid-state nuclear magnetic resonance (SSNMR), X-ray fiber diffraction, and Raman spectroscopy have revealed that amylin (20-29) can assemble into fibrils with either parallel or antiparallel β-strand arrangements within the β-sheets.[15][18] The interface of the cross-β spine is often defined by a hydrophobic zipper formed by residues such as Phe23, Ala25, and Leu27.[15] Electron and atomic force microscopy have shown that these protofibrils assemble into higher-order structures, predominantly flat ribbons composed of numerous smaller protofibrils.[14][19]

| Parameter | Description | Reported Value(s) | Source(s) |

| Protofibril Width | The diameter of the fundamental fibrillar subunit. | ~3.6 nm | [14] |

| Mature Fibril Width | The width of laterally associated protofibrils. | 16.7 (± 3.1) nm; 23.9 (± 2.6) nm | [19] |

| β-Sheet Arrangement | The relative orientation of β-strands within a sheet. | Parallel and Antiparallel polymorphs | [15][18] |

| Core Structure | The fundamental repeating unit of the fibril. | Cross-β spine with a hydrophobic core (F23, A25, L27) | [15] |

| Morphology | The overall shape of the mature aggregates. | Flat ribbons, twisted fibrils (in early stages) | [14][16][17] |

Table 1: Summary of key structural parameters reported for human amylin (20-29) amyloid fibrils.

Key Experimental Methodologies

The characterization of amylin (20-29) fibril formation requires a multi-technique approach to probe conformational changes, aggregation kinetics, and final morphology. A critical consideration for this specific peptide is that its fibrils do not bind Thioflavin-T (ThT), the most common fluorescent dye used to monitor amyloid kinetics.[14] Therefore, alternative methods must be employed.

Caption: A typical experimental workflow for studying amylin (20-29) aggregation.

Peptide Preparation and Aggregation Assay

A standardized protocol is essential for reproducible results.

-

Pre-treatment: To ensure a monomeric, non-aggregated starting state, lyophilized amylin (20-29) peptide is often pre-treated by dissolving in 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), followed by evaporation under a stream of nitrogen gas and vacuum desiccation. This process breaks down any pre-existing β-sheet structures.

-

Solubilization: The treated peptide film is then dissolved in a suitable buffer, such as 50 mM phosphate (B84403) buffer at pH 7.4.[20]

-

Incubation: The peptide solution (e.g., at a concentration of 40 µM) is incubated at a controlled temperature (e.g., 25°C or 37°C) under quiescent (undisturbed) conditions for a specified time course (e.g., hours to days).[19][21] Aliquots are taken at various time points for analysis.

Transmission Electron Microscopy (TEM)

TEM is used to directly visualize the morphology of the aggregates.

-

Sample Application: A small aliquot (5-10 µL) of the incubated peptide solution is applied to a carbon-coated copper TEM grid for 1-2 minutes.

-

Washing: The grid is gently washed with deionized water to remove buffer salts.

-

Negative Staining: The grid is stained with 1-2% (w/v) uranyl acetate (B1210297) or phosphotungstic acid for 30-60 seconds to enhance contrast. Excess stain is wicked away with filter paper.

-

Drying and Imaging: The grid is allowed to air dry completely before being loaded into the transmission electron microscope for imaging.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to monitor changes in the peptide's secondary structure over time.[14]

-

Sample Preparation: A solution of amylin (20-29) is prepared in a suitable buffer (e.g., phosphate buffer) at a concentration appropriate for CD analysis (typically 10-50 µM).

-

Measurement: The sample is placed in a quartz cuvette with a short path length (e.g., 1 mm). CD spectra are recorded over the far-UV range (typically 190-260 nm) at various time points during incubation.

-

Data Interpretation: The initial random coil conformation of the monomeric peptide is characterized by a single negative peak around 200-205 nm.[12][22] As the peptide aggregates and forms β-sheets, the spectrum shifts to show a characteristic single negative minimum around 218 nm.[14]

Turbidity Assay

As a substitute for the ThT assay, aggregation kinetics can be monitored by measuring the increase in light scattering (turbidity) as insoluble fibrils form.[23]

-

Assay Setup: The aggregation assay is set up in a microplate reader. The amylin (20-29) solution is added to the wells of a clear-bottomed microplate.

-

Measurement: The absorbance (optical density) is measured at a wavelength where the peptide does not absorb, typically between 350 nm and 405 nm.[22]

-

Kinetic Analysis: Measurements are taken at regular intervals over the course of the incubation period. The resulting curve of absorbance versus time provides information about the lag phase, growth rate, and plateau of fibril formation.

Factors Influencing Amylin (20-29) Fibril Formation

The aggregation of amylin (20-29) is sensitive to various factors, making it a target for therapeutic intervention. The development of inhibitors that can prevent or disrupt fibril formation is a key area of research.

-

Inhibitors: Several strategies have been explored to inhibit amylin (20-29) aggregation.

-

β-Sheet Breakers: Introducing proline residues, known to disrupt β-sheet structures, can prevent fibrillization.[21][23] Rat amylin, which is non-amyloidogenic, naturally contains three prolines in this region.[23][24]

-

Peptoids and Retropeptoids: Transforming the peptide into its corresponding peptoid (N-substituted glycine (B1666218) oligomer) or retropeptoid sequence has been shown to create effective inhibitors of amyloid formation by disrupting the hydrogen bond network required for β-sheet formation.[10][25][26]

-

Small Molecules: Certain polyphenolic compounds and other small molecules have been identified that can bind to amylin monomers or oligomers and redirect the aggregation pathway, preventing the formation of toxic species.[27]

-

-

Promoters/Modulators:

-

Concentration: Like all nucleation-dependent processes, higher peptide concentrations accelerate the rate of fibril formation.

-

Metal Ions: Metal ions such as zinc (Zn²⁺) and copper (Cu²⁺) can influence the aggregation process. Studies have shown that Zn²⁺ can enhance the aggregation of the amylin fragment, while Cu²⁺ can significantly decrease it.[20][21]

-

Genetic Mutations: The S20G mutation, found in some East Asian populations, is linked to an accelerated rate of amyloid aggregation and an increased risk of T2D, highlighting the sensitivity of the aggregation process to single amino acid changes.[4][28]

-

Caption: Key factors that inhibit or promote the aggregation of amylin (20-29).

Conclusion and Future Directions

The human amylin (20-29) fragment is an invaluable tool for dissecting the molecular intricacies of amyloid formation. Its aggressive amyloidogenicity and structural polymorphism underscore the complexity of protein misfolding diseases. While significant progress has been made in characterizing its aggregation pathway and fibrillar structures, critical questions remain. Future research will likely focus on the high-resolution structural characterization of the transient and toxic oligomeric intermediates, the precise mechanisms by which inhibitors interact with different species along the aggregation pathway, and the translation of these fundamental findings into the rational design of potent therapeutics for type 2 diabetes. The continued development of advanced biophysical techniques will be paramount to unraveling the dynamics of this complex self-assembly process.

References

- 1. commons.emich.edu [commons.emich.edu]

- 2. The role of amylin, a gut–brain axis hormone, in metabolic and neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuroendocrine hormone amylin in diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. mdpi.com [mdpi.com]

- 6. Mechanism of IAPP amyloid fibril formation involves an intermediate with a transient β-sheet - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Probing Amylin Fibrillation at an Early Stage via a Tetracysteine-Recognising Fluorophore - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Structural diversity of the soluble trimers of the human amylin(20-29) peptide revealed by molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.aip.org [pubs.aip.org]

- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 14. Amyloid fibril formation from full-length and fragments of amylin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. benthamdirect.com [benthamdirect.com]

- 17. benthamscience.com [benthamscience.com]

- 18. Toward determining amyloid fibril structures using experimental constraints from Raman spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Exploring the central region of amylin and its analogs aggregation: the influence of metal ions and residue substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. research-portal.uu.nl [research-portal.uu.nl]

- 24. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 25. Transformation of the amyloidogenic peptide amylin(20-29) into its corresponding peptoid and retropeptoid: access to both an amyloid inhibitor and template for self-assembled supramolecular tapes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. pubs.acs.org [pubs.acs.org]

- 28. encyclopedia.pub [encyclopedia.pub]

An In-depth Technical Guide on the Structure and Function of Amylin (20-29) (Human)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the human amylin fragment (20-29), a key player in the pathology of type 2 diabetes. This peptide segment is widely recognized as the amyloidogenic core of the full-length human islet amyloid polypeptide (hIAPP).[1][2][3] An understanding of its structure, aggregation properties, and cytotoxic mechanisms is crucial for the development of therapeutics targeting amyloid diseases.

Core Structural and Functional Characteristics

Human Amylin (20-29) is a decapeptide with the primary sequence Ser-Asn-Asn-Phe-Gly-Ala-Ile-Leu-Ser-Ser (SNNFGAILSS).[1] This fragment is a critical determinant of the amyloidogenic propensity of the full-length 37-residue amylin hormone.[4] While the full-length hormone plays a role in glycemic regulation, its aggregation into amyloid fibrils is associated with the destruction of pancreatic β-cells in type 2 diabetes.[5][6] The 20-29 region has been identified as being primarily responsible for this fibril formation.[3][7]

In solution, monomeric amylin is largely unstructured.[7] However, in the presence of membrane mimetics like SDS micelles, the region encompassing residues 20-29 is located at the lipid-solvent interface.[5] The aggregation process is characterized by a conformational change to a β-sheet-rich structure, which is the fundamental building block of amyloid fibrils.[1] These fibrils exhibit a characteristic cross-β structure where β-strands are perpendicular to the fibril axis.[1]

The aggregation of Amylin (20-29) is a complex process that can result in various polymorphic fibril structures, including those with out-of-register antiparallel β-strands, in-register antiparallel β-strands, or in-register parallel β-strands.[1] The specific morphology can be influenced by experimental conditions such as seeding.[1]

Quantitative Data Summary

The following tables summarize key quantitative data related to the biophysical and cytotoxic properties of Amylin (20-29) and its parent peptide, human amylin.

Table 1: Biophysical Properties of Amylin Fibrils

| Parameter | Value | Method | Reference |

| Fibril Growth Rate | ~1.1 nm/minute | Atomic Force Microscopy (AFM) | [8] |

| Fibril Width | 6 - 8 nm | Atomic Force Microscopy (AFM) | [8] |

| Twisted Fibril Height | 4.0 - 10.0 nm | Atomic Force Microscopy (AFM) | [5] |

| Striated Ribbon Fibril Height | 2.5 - 5.0 nm | Atomic Force Microscopy (AFM) | [5] |

| Protofibril Widths | 16.7 (± 3.1) nm and 23.9 (± 2.6) nm | Atomic Force Microscopy (AFM) | [9] |

Table 2: Cytotoxicity of Amylin and its Fragments

| Peptide/Fragment | Concentration | Cell Line | Effect on Cell Viability | Reference |

| Human Amylin (full length) | 30 µM | INS-1 β-cells | 52% viability after 24h | [8] |

| Human Amylin (full length) | 30 µM | INS-1 β-cells | 38% viability after 48h | [10] |

| Human Amylin (full length) | 30 µM | INS-1 β-cells | 31% viability after 84h | [10] |

| Amylin (20-29) | 800 µg/mL | HeLa cells | 60% viability | [7] |

| N22K h-amylin mutant | 30 µM | INS-1/832-13 β-cells | ~40% viability after 24h | [10] |

| S29P h-amylin mutant | 30 µM | INS-1/832-13 β-cells | ~35% viability after 24h | [10] |

| H18P h-amylin mutant | 30 µM | INS-1/832-13 β-cells | ~83% viability after 24h | [10] |

Signaling Pathways and Experimental Workflows

Amyloid Fibril Formation Pathway

The aggregation of Amylin (20-29) follows a nucleation-dependent polymerization mechanism, beginning with soluble monomers that misfold and associate to form toxic oligomeric intermediates. These oligomers then act as seeds for the rapid elongation into protofibrils and ultimately mature amyloid fibrils.

Proposed Cellular Toxicity Pathway

The cytotoxic effects of Amylin (20-29) are primarily attributed to the prefibrillar oligomeric species. These oligomers are thought to interact with and disrupt cellular membranes, leading to increased membrane permeability, cellular stress, and ultimately apoptosis.

Experimental Workflow for Amylin (20-29) Research

A typical research workflow for investigating the properties of Amylin (20-29) involves peptide synthesis, preparation of aggregates, biophysical characterization of these aggregates, and assessment of their cytotoxic effects on relevant cell lines.

Detailed Experimental Protocols

Thioflavin T (ThT) Fluorescence Assay for Aggregation Monitoring

This protocol is adapted from methodologies described for monitoring amyloid fibril formation.[11][12]

Objective: To monitor the kinetics of Amylin (20-29) aggregation in real-time.

Materials:

-

Amylin (20-29) peptide, lyophilized

-

50 mM Phosphate (B84403) buffer, pH 7.4

-

Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

-

96-well black, flat-bottom microplate

-

Plate reader with fluorescence capabilities (Excitation: ~440-450 nm, Emission: ~480-490 nm)

Procedure:

-

Peptide Preparation: Dissolve lyophilized Amylin (20-29) in the phosphate buffer to a final concentration of 1 mM. To ensure a monomeric starting state, sonicate the peptide solution for approximately 25 minutes if turbidity is observed.[11]

-

Reaction Setup: In each well of the 96-well plate, prepare a final reaction volume of 200 µL containing:

-

40 µM Amylin (20-29)

-

20 µM Thioflavin T

-

50 mM Phosphate buffer, pH 7.4

-

-

Incubation and Measurement:

-

Seal the plate to prevent evaporation.

-

Incubate the plate at 25°C in the plate reader.

-

Set the plate reader to take fluorescence measurements at regular intervals (e.g., every 5 minutes) with a brief shaking period before each reading.

-

-

Data Analysis: Plot the fluorescence intensity against time. The resulting curve will typically show a lag phase, an exponential growth phase, and a plateau, which can be analyzed to determine aggregation kinetics.

Atomic Force Microscopy (AFM) for Fibril Morphology

This protocol is based on methods used for imaging amyloid fibrils.[7][9]

Objective: To visualize the morphology of Amylin (20-29) aggregates.

Materials:

-

Aggregated Amylin (20-29) sample (from ThT assay or separate incubation)

-

Freshly cleaved mica substrates

-

Deionized water

-

Atomic Force Microscope

Procedure:

-

Sample Preparation: Incubate Amylin (20-29) at a concentration of 200-300 µM in 50 mM phosphate buffer (pH 7.4) at 25°C for 24 hours to allow for fibril formation.[7]

-

Deposition: Dilute the aggregated sample (e.g., to 100 µg/ml) in deionized water.[9] Deposit a small volume (e.g., 10-20 µL) of the diluted sample onto a freshly cleaved mica substrate and allow it to adsorb for 1-2 minutes.

-

Washing and Drying: Gently wash the mica surface with deionized water to remove unadsorbed material and then dry the sample under a gentle stream of nitrogen or by air drying.

-

Imaging: Image the sample using an AFM operating in tapping mode. Acquire both height and phase images to characterize the fibril morphology, including height, width, and any periodic structures.[9]

Cell Viability Assay (CCK-8)

This protocol is a general guideline based on described cytotoxicity assays.[1][7]

Objective: To quantify the cytotoxic effect of Amylin (20-29) aggregates on a relevant cell line.

Materials:

-

Pancreatic β-cell line (e.g., INS-1E) or other relevant cell line (e.g., HeLa)

-

Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

Amylin (20-29) aggregates

-

96-well clear tissue culture plates

-

Cell Counting Kit-8 (CCK-8) or similar viability reagent

-

Microplate reader (absorbance at 450 nm)

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a density of approximately 5 x 10³ to 8 x 10³ cells per well in 100 µL of complete culture medium.[1][7] Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Treatment: Prepare different concentrations of Amylin (20-29) aggregates in the culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the Amylin (20-29) aggregates. Include untreated control wells.

-

Incubation: Incubate the cells with the aggregates for a specified period (e.g., 24 or 48 hours).

-

Viability Measurement:

-

Add 10 µL of the CCK-8 solution to each well.

-

Incubate the plate for 30 minutes to 2 hours at 37°C.[1]

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.

This guide provides a foundational understanding of the structure and function of human Amylin (20-29). The provided data, pathways, and protocols serve as a valuable resource for researchers and professionals engaged in the study of amyloid diseases and the development of novel therapeutic interventions.

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.aip.org [pubs.aip.org]

- 3. researchgate.net [researchgate.net]

- 4. jpp.krakow.pl [jpp.krakow.pl]

- 5. Peptide Conformation and Supramolecular Organization in Amylin Fibrils: Constraints from Solid State NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Frontiers | Exploring the central region of amylin and its analogs aggregation: the influence of metal ions and residue substitutions [frontiersin.org]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. Amyloidogenicity, Cytotoxicity and Receptor Activity of Bovine Amylin; Implications for Xenobiotic Transplantation and the Design of Non-toxic Amylin Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Exploring the central region of amylin and its analogs aggregation: the influence of metal ions and residue substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]

Amylin (20-29) (Human): A Technical Guide to its Sequence, Amyloidogenicity, and Experimental Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Human Amylin, also known as Islet Amyloid Polypeptide (IAPP), is a 37-residue peptide hormone co-secreted with insulin (B600854) by pancreatic β-cells. Its aggregation into amyloid fibrils is a pathological hallmark of type 2 diabetes, contributing to β-cell dysfunction and death. The core amyloidogenic properties of the full-length peptide are largely attributed to the 20-29 segment. This technical guide provides an in-depth overview of the Amylin (20-29) fragment, detailing its amino acid sequence, amyloidogenic characteristics, and the experimental protocols used for its study. Quantitative data on fibril morphology and aggregation kinetics are presented, along with a proposed mechanism for its cytotoxicity through membrane disruption.

Amylin (20-29) Sequence and Physicochemical Properties

The human Amylin (20-29) fragment is a decapeptide with the following amino acid sequence:

This sequence is recognized as the primary amyloidogenic region of the full-length human amylin.[4][5][6] The presence of aromatic (Phe) and hydrophobic (Ala, Ile, Leu) residues contributes to its high propensity for self-assembly into β-sheet rich structures.[5]

| Property | Value | Reference |

| Molecular Formula | C43H68N12O16 | [1][2] |

| Molecular Weight | 1009.09 g/mol | [1][2] |

| Purity (typical) | > 95% | [2] |

Amyloidogenicity and Fibril Morphology

Amylin (20-29) readily forms amyloid-like fibrils in vitro, a process characterized by a conformational change from a random coil to a β-sheet structure.[7] These fibrils exhibit polymorphic structures, often appearing as flat ribbons composed of numerous protofibrils.[7]

| Parameter | Description | Value(s) | Experimental Technique | Reference |

| Fibril Morphology | Overall appearance | Flat ribbons, twisted fibrils, branched structures | TEM, AFM | [7][8][9] |

| Protofibril Width | Width of the fundamental fibrillar unit | ~3.6 nm | Electron Microscopy | [7] |

| 16.7 (± 3.1) nm and 23.9 (± 2.6) nm | Atomic Force Microscopy | [9] | ||

| Ribbon Thickness | Height of the flat fibrillar structures | 7.4 ± 0.6 nm | Atomic Force Microscopy | [8] |

| Twisted Fibril Height | Height of helical fibril structures | 15.5 ± 0.4 nm, 22.9 ± 0.3 nm, 29.7 ± 0.5 nm | Atomic Force Microscopy | [8] |

Experimental Protocols

Peptide Handling and Sample Preparation for Aggregation Assays

Proper handling and preparation of the Amylin (20-29) peptide are critical for reproducible aggregation studies. Impurities or pre-existing aggregates can significantly affect the kinetics of fibril formation.

-

Peptide Dissolution: Dissolve the lyophilized Amylin (20-29) peptide in 100% hexafluoroisopropanol (HFIP) to a concentration of 1 mM to ensure the peptide is in a monomeric, unstructured state.[10]

-

Aliquoting and Storage: Aliquot the peptide solution into microcentrifuge tubes, evaporate the HFIP under a gentle stream of nitrogen or in a vacuum concentrator, and store the resulting peptide films at -20°C.[10]

-

Reconstitution for Assays: Immediately before an experiment, reconstitute the peptide film in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) to the desired final concentration (e.g., 15 µM).[10] Sonication may be used to aid dissolution and break up any small, pre-formed aggregates.[6]

Monitoring Aggregation Kinetics

While Thioflavin T (ThT) is a common fluorescent dye used to monitor amyloid aggregation, it is important to note that fibrils formed from the Amylin (20-29) fragment do not bind ThT.[7] Therefore, alternative methods are required to quantify its aggregation kinetics.

DLS is a non-invasive technique that measures the size distribution of particles in a solution, making it suitable for monitoring the formation of oligomers and larger aggregates over time.[3][7]

-

Sample Preparation: Prepare the Amylin (20-29) solution as described in section 3.1 in a suitable buffer (e.g., 10 mM sodium phosphate, 50 mM NaCl, pH 7.4) to a final concentration of 50 µM.[3]

-

Instrumentation: Use a DLS instrument (e.g., Zetasizer NanoZS) to measure the hydrodynamic radius of the peptide species at various time points.[3]

-

Data Acquisition: Acquire data at regular intervals (e.g., every 15-30 minutes) at a constant temperature (e.g., 25°C or 37°C) to generate a kinetic profile of aggregation.[3][7] An increase in the average particle size over time indicates aggregation.[11]

Characterization of Fibril Morphology

TEM provides high-resolution images of fibril morphology.

-

Sample Preparation: Incubate the Amylin (20-29) solution under aggregating conditions (e.g., 37°C with gentle agitation).

-

Grid Preparation: Apply a 5-10 µL aliquot of the aged peptide solution to a glow-discharged, carbon-coated copper grid for 1-2 minutes.[12][13]

-

Negative Staining: Wick away the excess sample with filter paper and wash the grid with deionized water. Stain the grid with 1-2% uranyl acetate (B1210297) for 30-60 seconds.[12][14]

-

Imaging: After drying, image the grid using a transmission electron microscope operating at a suitable voltage (e.g., 120 kV).[14]

AFM provides topographical information about the fibrils, including height and periodicity.

-

Sample Preparation: Incubate the Amylin (20-29) solution as for TEM.

-

Surface Deposition: Deposit a small volume (e.g., 10-20 µL) of the sample onto a freshly cleaved mica surface and allow it to adsorb for 5-10 minutes.[9][15]

-

Washing and Drying: Gently rinse the mica surface with deionized water and dry it under a gentle stream of nitrogen.

-

Imaging: Image the surface in tapping mode using an atomic force microscope.[8]

Mechanism of Cytotoxicity: Membrane Disruption

A primary mechanism of Amylin-induced cytotoxicity involves the interaction of soluble oligomers with cellular membranes, leading to membrane permeabilization and disruption of ion homeostasis.[2][16] While the Amylin (20-29) fragment lacks the N-terminal region responsible for strong membrane binding in the full-length peptide, it can still induce membrane disorder and fragmentation, particularly at higher concentrations.[1][17]

The proposed mechanism involves the following steps:

-

Self-Assembly: Monomeric Amylin (20-29) self-assembles into soluble oligomers.

-

Membrane Interaction: These oligomers interact with the lipid bilayer.

-

Membrane Destabilization: The accumulation of peptide on the membrane surface can lead to various forms of disruption, including the formation of ion-permeable channels or pores, and in some cases, membrane fragmentation.[2][4][17]

Below is a diagram illustrating the proposed mechanism of membrane disruption by Amylin oligomers.

Conclusion

The Amylin (20-29) fragment serves as a critical model system for studying the fundamental mechanisms of amyloid formation and toxicity associated with type 2 diabetes. Its amyloidogenic nature, coupled with its defined sequence, makes it an ideal target for the development and screening of aggregation inhibitors. The experimental protocols and mechanistic insights provided in this guide offer a comprehensive resource for researchers dedicated to understanding and combating amyloid-related diseases.

References

- 1. Membrane Fragmentation by an Amyloidogenic Fragment of Human Islet Amyloid Polypeptide Detected by Solid-State NMR Spectroscopy of Membrane Nanotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amylin Uncovered: A Review on the Polypeptide Responsible for Type II Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel insights into amylin aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Exploring the central region of amylin and its analogs aggregation: the influence of metal ions and residue substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pnas.org [pnas.org]

- 9. researchgate.net [researchgate.net]

- 10. Inhibition of Human Amylin Aggregation: In Silico and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Simultaneous Measurement of Amyloid Fibril Formation by Dynamic Light Scattering and Fluorescence Reveals Complex Aggregation Kinetics | PLOS One [journals.plos.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Peptide Conformation and Supramolecular Organization in Amylin Fibrils: Constraints from Solid State NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benthamscience.com [benthamscience.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Early-Stage Aggregation of Human Amylin (20-29)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Human islet amyloid polypeptide (hIAPP or amylin) is a 37-residue hormone implicated in the pathogenesis of Type 2 Diabetes (T2D) through its aggregation into amyloid deposits in the pancreas. This aggregation leads to the death of insulin-producing β-cells. Extensive research has identified the specific fragment spanning residues 20-29 (SNNFGAILSS) as the core amyloidogenic region driving this process. Early-stage, soluble oligomers of amylin, rather than mature fibrils, are now widely considered to be the primary cytotoxic species. This guide provides a comprehensive technical overview of the early-stage aggregation of the human amylin (20-29) fragment, summarizing quantitative data, detailing key experimental protocols, and visualizing the underlying processes to support research and therapeutic development.

The Central Role of Amylin (20-29) in Amyloidogenesis

Human amylin is co-secreted with insulin (B600854) and plays a role in glycemic regulation.[1] However, under conditions associated with T2D, it self-assembles into amyloid fibrils that are toxic to pancreatic β-cells.[1][2] The primary amino acid sequence is the key determinant of this aggregation propensity. While human amylin readily forms fibrils, the analogous peptide in rodents does not, a difference attributed to six amino acid variations, five of which are concentrated in the 20-29 region.[3][4] This specific 10-residue segment, hIAPP(20-29), is itself highly amyloidogenic and is considered the critical nucleation core for the fibrillation of the full-length peptide.[4][5][6] Studies have confirmed that this fragment can form amyloid fibrils in vitro and that single proline substitutions within this sequence can significantly inhibit aggregation.[7][8]

The mechanism of toxicity is believed to stem from the formation of early-stage, prefibrillar aggregates such as dimers, trimers, and other soluble oligomers.[6][9] These intermediates are thought to induce cell death by permeabilizing cell membranes, a process that mature fibrils are less capable of.[2][10] Therefore, understanding and targeting the initial steps of hIAPP(20-29) aggregation is a primary strategy in the development of T2D therapeutics.

The Aggregation Cascade: From Monomer to Protofibril

The self-assembly of amylin (20-29) follows a nucleation-dependent polymerization pathway, characterized by a lag phase during which aggregation-competent nuclei are formed. This process involves a significant conformational change from a largely disordered monomeric state to a highly organized, β-sheet-rich structure.

Key Stages:

-

Monomeric State: In solution, the peptide exists as a largely random coil.[11]

-

Nucleation (Lag Phase): Monomers slowly associate to form unstable oligomeric nuclei. This is the rate-limiting step of the overall process. Molecular dynamics simulations suggest that this phase involves the formation of transient, parallel β-sheets, particularly within the FGAIL sequence (residues 23-27).[6][9]

-

Elongation: Once a stable nucleus is formed, it acts as a template for the rapid addition of further monomers, leading to the growth of larger protofibrils.

-

Mature Fibrils: Protofibrils associate and anneal to form the characteristic mature amyloid fibrils, though these are considered less toxic than the oligomeric precursors.

Quantitative Analysis of Aggregation

Quantitative characterization of the aggregation process is crucial for evaluating potential inhibitors and understanding the mechanism of fibrillization. Various biophysical techniques are employed to measure kinetic parameters and the size distribution of aggregates.

Table 1: Summary of Quantitative Data on Amylin and Amylin (20-29) Aggregation

| Parameter | Value / Observation | Method | Peptide | Reference |

|---|---|---|---|---|

| Aggregation Kinetics | Sigmoidal curve with distinct lag, growth, and plateau phases | Thioflavin T (ThT) Assay | hIAPP(20-29) | [3][12] |

| Secondary Structure | Transition from random coil (CD min ~202 nm) to β-sheet (CD min ~218 nm) | Circular Dichroism (CD) | Full-length Amylin | [11] |

| Monomer Size | ~2 nm | Dynamic Light Scattering (DLS) | Full-length Amylin | [13] |

| Aggregate Size (Toxic) | Predominantly 100–300 nm | Nanoparticle Tracking Analysis (NTA) | Full-length Amylin | [14] |

| Fibril Morphology | Twisted fibrils | Atomic Force Microscopy (AFM) | hIAPP(20-29) | [3] |

| Effect of Zn(II) | Aggregation pattern similar to peptide alone | ThT Assay | hIAPP(20-29) | [3] |

| Effect of Cu(II) | Inhibition of aggregation | ThT Assay | Full-length Amylin |[3] |

Key Experimental Methodologies

Reproducible and accurate data rely on standardized experimental protocols. Below are detailed methods for the most common assays used to study amylin (20-29) aggregation.

Table 2: Detailed Experimental Protocols

| Experiment | Objective | Detailed Protocol |

|---|---|---|

| Peptide Preparation | To generate a consistent, monomeric starting stock for aggregation assays. | 1. Dissolve synthetic amylin (20-29) peptide in 100% hexafluoroisopropyl alcohol (HFIP) to a concentration of ~1 mM to break up any pre-formed aggregates.[13]2. Aliquot the stock solution into microcentrifuge tubes.3. Lyophilize the aliquots to remove HFIP, resulting in a dry peptide film.4. Store the lyophilized peptide at -20°C until use.5. Immediately before an experiment, resuspend the peptide film in the desired buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.4) and sonicate briefly to ensure complete dissolution.[12] |

| Thioflavin T (ThT) Fluorescence Assay | To monitor the kinetics of amyloid fibril formation in real-time. | 1. Prepare a stock solution of ThT (e.g., 1 mM) in the assay buffer.2. In a 96-well, black, clear-bottom microplate, combine the freshly prepared peptide solution (e.g., final concentration 40 µM) with ThT (e.g., final concentration 20 µM) in the assay buffer.[12]3. Seal the plate to prevent evaporation.4. Incubate the plate in a fluorescence plate reader at a constant temperature (e.g., 25°C or 37°C), with intermittent shaking.5. Record fluorescence intensity over time (e.g., every 10-15 minutes for 24-48 hours) using an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.6. Plot fluorescence intensity versus time to obtain a sigmoidal aggregation curve. |

| Circular Dichroism (CD) Spectroscopy | To observe changes in the peptide's secondary structure during aggregation. | 1. Prepare a peptide solution (e.g., 40 µM) in a low-salt buffer (e.g., 10 mM Tris-HCl, pH 7.5).[15]2. Place the solution in a quartz cuvette with a 1.0 mm path length.[11]3. Record CD spectra from ~190 nm to 260 nm at various time points (e.g., t=0, 1h, 6h, 24h) at a constant temperature.4. Baseline correct each spectrum by subtracting the spectrum of the buffer alone.[15]5. Analyze the spectra for a shift from a minimum near 200 nm (random coil) to a minimum near 218 nm (β-sheet). |

| Transmission Electron Microscopy (TEM) | To visualize the morphology of the final aggregated species. | 1. Incubate the peptide solution under aggregating conditions (e.g., 50 µM for 48 hours at 37°C).[16]2. Apply a small volume (e.g., 5-10 µL) of the sample onto a carbon-coated copper grid for 1-2 minutes.3. Wick off the excess sample with filter paper.4. Negatively stain the sample by applying a drop of 2% (w/v) uranyl acetate (B1210297) for 1 minute.[17]5. Wick off the excess stain and allow the grid to air dry completely.6. Image the grid using a transmission electron microscope. |

Factors Influencing Early-Stage Aggregation

The aggregation of amylin (20-29) is sensitive to a variety of intrinsic and extrinsic factors, which can either promote or inhibit the process. Understanding these factors is critical for designing effective therapeutic inhibitors and for ensuring the stability of peptide-based drugs.

-

Amino Acid Sequence: The sequence is the primary determinant. The hydrophobic patch 23FGAIL27 is particularly critical for self-assembly.[6] Substituting residues in the 20-29 region with proline, a known β-sheet breaker, effectively inhibits amyloid formation.[3][8]

-

Metal Ions: Divalent metal ions can modulate aggregation. While Cu(II) has been shown to inhibit amylin aggregation, Zn(II) appears to have a more complex or negligible effect on the aggregation pattern of the 20-29 fragment itself.[3]

-

pH and Net Charge: As a cationic peptide, amylin's aggregation is influenced by pH, which alters its net charge and intermolecular electrostatic interactions.[7][18]

-

Membranes: Negatively charged lipid bilayers can strongly promote amylin aggregation by acting as a catalytic surface, concentrating the peptide and favoring a conformational change to an α-helical intermediate that precedes β-sheet formation.[2]

Conclusion and Future Directions

The human amylin (20-29) fragment is a validated and critical target for understanding the molecular basis of β-cell toxicity in Type 2 Diabetes. Its early-stage aggregation into soluble oligomers represents the key pathological event. This guide has outlined the fundamental aggregation pathway, summarized key quantitative data, and provided detailed experimental protocols for its study. Future research will likely focus on high-resolution structural characterization of transient oligomeric intermediates and the continued development of small molecules or peptide-based inhibitors that can specifically target and neutralize these toxic species before they can damage pancreatic cells. The methodologies and principles described herein provide a robust foundation for these ongoing drug discovery and development efforts.

References

- 1. Amylin - Wikipedia [en.wikipedia.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Frontiers | Exploring the central region of amylin and its analogs aggregation: the influence of metal ions and residue substitutions [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. pubs.aip.org [pubs.aip.org]

- 6. pnas.org [pnas.org]

- 7. Islet Amyloid Polypeptide: Structure, Function, and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. biorxiv.org [biorxiv.org]

- 10. commons.emich.edu [commons.emich.edu]

- 11. Probing Amylin Fibrillation at an Early Stage via a Tetracysteine-Recognising Fluorophore - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Exploring the central region of amylin and its analogs aggregation: the influence of metal ions and residue substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Novel insights into amylin aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Aromaticity and amyloid formation: Effect of π-electron distribution and aryl substituent geometry on the self-assembly of peptides derived from hIAPP22–29 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. royalsocietypublishing.org [royalsocietypublishing.org]

- 17. mdpi.com [mdpi.com]

- 18. royalsocietypublishing.org [royalsocietypublishing.org]

An In-depth Technical Guide to Amylin (20-29) (Human) Oligomer Formation and Toxicity

For Researchers, Scientists, and Drug Development Professionals

Abstract